

spectroscopic data of furfural 2,4-dinitrophenylhydrazone

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Compound of Interest

Compound Name: *Furfural 2,4-dinitrophenylhydrazone*

Cat. No.: *B373910*

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An In-depth Technical Guide to the Spectroscopic Data of **Furfural 2,4-Dinitrophenylhydrazone**

Introduction

Furfural 2,4-dinitrophenylhydrazone is the chemical product formed from the condensation reaction between furfural and 2,4-dinitrophenylhydrazine (DNPH). This reaction is a classic method for the qualitative and quantitative analysis of aldehydes and ketones. The resulting hydrazone is a crystalline solid, and its formation is often accompanied by a distinct color change, which is pH-dependent. This technical guide provides a comprehensive overview of the spectroscopic data for **furfural 2,4-dinitrophenylhydrazone**, intended for researchers, scientists, and professionals in drug development and analytical chemistry. The document details the compound's spectral characteristics, the experimental protocols for its synthesis and analysis, and visual representations of the underlying chemical processes.

Chemical and Physical Properties

- Molecular Formula: $C_{11}H_8N_4O_5$ [1][2][3]
- Molecular Weight: 276.20 g/mol [1][2][3]
- Appearance: Crystalline solid

- Synonyms: 2-Furaldehyde (2,4-dinitrophenyl)hydrazone, 2-Furancarboxaldehyde (2,4-dinitrophenyl)hydrazone[2]

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **furfural 2,4-dinitrophenylhydrazone**.

Table 1: UV-Visible Spectroscopy Data

Condition	λ_{max} (nm)	Observed Color	Electronic State
Acidic / Neutral	~318 - 400[1]	Colorless / Pale-Yellow	Localized π -electron system
Basic	~465 - 470[1][4]	Orange	Extended π -electron delocalization

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3287	N-H stretching vibration of the hydrazone group[1]
~3090	Aromatic C-H stretching vibrations[1]
~1600	C=O stretching (reference for unreacted furfural) [1]
~1550	N-H bending vibration[1]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (δ , ppm)	Assignment
^1H	7.25 - 9.15	Aromatic protons of the dinitrophenyl ring and the hydrazone N-H proton[1]
^{13}C	Data not available in search results	-

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
275	$[\text{M}-\text{H}]^-$ (Deprotonated molecular ion)[1][5]
276	M^+ (Molecular ion)[1]
228.1	$[\text{M}-\text{H}-\text{NO}_2]^-$ Fragment from the loss of a nitro group[5]
181.1	Fragment from the further loss of a second nitro group[5]

Experimental Protocols

Synthesis of Furfural 2,4-Dinitrophenylhydrazone

The synthesis is a condensation reaction typically catalyzed by an acid.[1]

- **Reagent Preparation:** Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent, such as ethanol or a mixture of acetonitrile and 1 N HCl.[6][7]
- **Reaction:** Add furfural to the DNPH solution. The reaction is initiated by the protonation of the carbonyl oxygen of furfural, which increases the electrophilicity of the carbonyl carbon.[1]
- **pH and Temperature:** The reaction is often carried out under acidic conditions, with an optimal pH range of 2-3 for sulfuric acid catalysis.[1] The reaction can proceed at room temperature or be accelerated by refluxing at approximately 80°C.[1]

- **Product Formation:** The nucleophilic nitrogen of the DNPH attacks the carbonyl carbon of the furfural, followed by dehydration to form the hydrazone.
- **Purification:** The resulting precipitate, **furfural 2,4-dinitrophenylhydrazone**, can be purified by recrystallization from a solvent mixture such as ethanol and dimethylformamide (DMF) or ethanol and ethyl acetate.^[1]

Spectroscopic Analysis Protocols

UV-Visible Spectroscopy:

- **Sample Preparation (Acidic):** Mix a furfural solution (e.g., prepared in 0.5 N HCl) with a 0.5 mM DNPH solution (e.g., in a 1:1 mixture of acetonitrile and 1 N HCl).^{[6][7][8]}
- **Sample Preparation (Basic):** After allowing the initial reaction to proceed, add a strong base (e.g., 5 N NaOH) to the solution to deprotonate the hydrazone nitrogen.^{[6][7][8]} This induces a significant color change.
- **Data Acquisition:** Record the absorbance spectra in the 250-600 nm range using a UV-Vis spectrophotometer.^{[6][7][8]}

FT-IR Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the dried **furfural 2,4-dinitrophenylhydrazone** sample with potassium bromide powder and pressing it into a thin disk. Alternatively, analyze the sample as a mull in Nujol or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the infrared spectrum typically over the range of 4000-400 cm^{-1} .

NMR Spectroscopy:

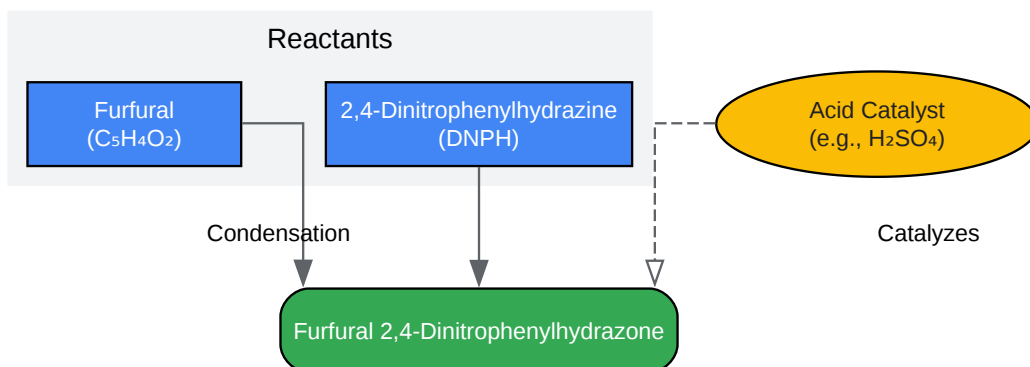
- **Sample Preparation:** Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- **Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer.

Mass Spectrometry:

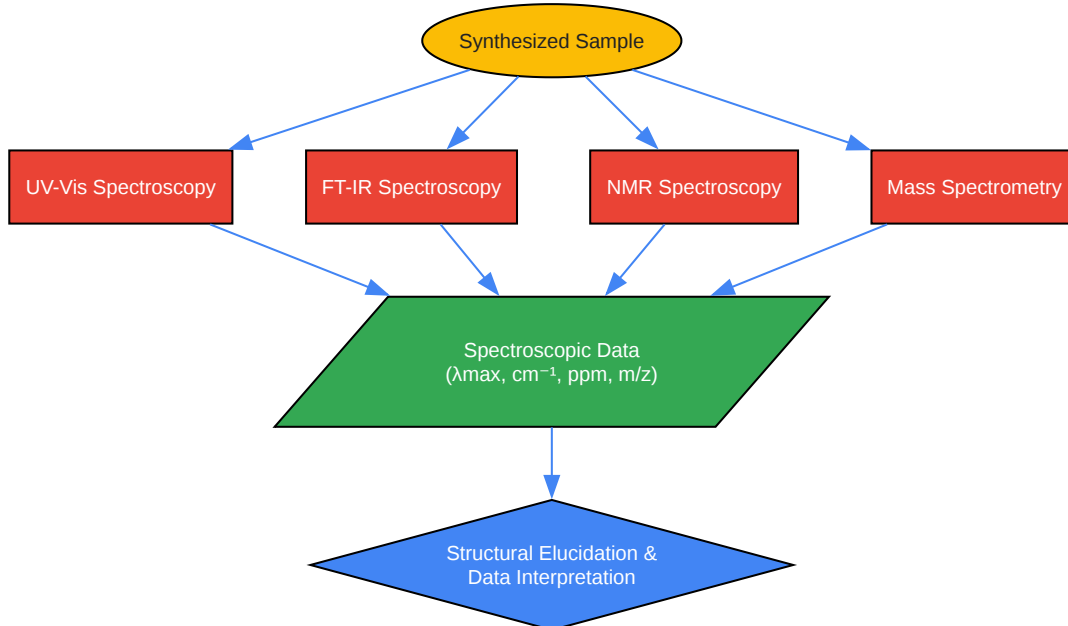
- **Sample Preparation:** Dissolve the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer, often via liquid chromatography (LC-MS).^[9] For this compound, negative electrospray ionization (ESI) is an effective method.^[5]^[9] Acquire mass spectra to determine the molecular ion and analyze the fragmentation patterns.

Mandatory Visualizations

Synthesis of Furfural 2,4-Dinitrophenylhydrazone



General Workflow for Spectroscopic Analysis



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